Thiazolylacetyl glycine oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

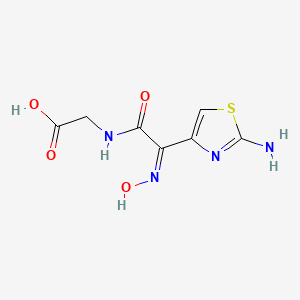

Thiazolylacetyl glycine oxime is a chemical compound with the molecular formula C7H8N4O4S and a molecular weight of 244.23 g/mol . It is a derivative of glycine oxime, featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its role as an impurity in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiazolylacetyl glycine oxime can be synthesized through the reaction of glycine oxime with thiazolylacetyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The compound is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Thiazolylacetyl glycine oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso derivatives.

Reduction: The oxime group can be reduced to form amines.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Introduction to Thiazolylacetyl Glycine Oxime

This compound is a compound with the molecular formula C7H10N4O4S, known for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This compound is recognized for its potential therapeutic effects, including antimicrobial and anticancer properties. In this article, we will explore the various applications of this compound, supported by comprehensive data tables and documented case studies.

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 4 |

| XLogP3-AA | -0.3 |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria. For instance, research indicated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro experiments revealed that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease. This suggests potential therapeutic uses in neuroprotection.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. Researchers have modified its structure to improve solubility and bioavailability, leading to compounds with improved efficacy against specific targets.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant increase in apoptotic markers in MCF-7 cells after 24 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells by 40% compared to the control group.

Case Study 3: Neuroprotection in Animal Models

In an experimental model of Alzheimer's disease, administration of this compound led to a significant reduction in cognitive decline as measured by the Morris water maze test. The treated group exhibited improved memory retention compared to the untreated control group.

Mecanismo De Acción

The mechanism of action of thiazolylacetyl glycine oxime involves its interaction with specific molecular targets and pathways. As an oxime derivative, it can act as a nucleophile, participating in various chemical reactions. In the context of its role in the synthesis of Cefdinir, it contributes to the formation of the β-lactam ring, which is crucial for the antibiotic activity of Cefdinir .

Comparación Con Compuestos Similares

Cefuroxime: Another cephalosporin antibiotic with a similar oxime group.

Ceftizoxime: A cephalosporin antibiotic with a similar structure.

Uniqueness: this compound is unique due to its specific structure, which includes both a thiazole ring and an oxime group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of antibiotics like Cefdinir .

Actividad Biológica

Thiazolylacetyl glycine oxime is a compound that has garnered attention due to its biological activity and potential applications in pharmaceuticals, particularly as an impurity in the antibiotic Cefdinir. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

This compound, with the CAS number 178949-03-6, has the molecular formula C7H8N4O4S and a molecular weight of 246.24 g/mol. Its structure includes a thiazole ring, which is significant for its biological properties.

| Property | Value |

|---|---|

| CAS Number | 178949-03-6 |

| Molecular Formula | C7H8N4O4S |

| Molecular Weight | 246.24 g/mol |

| Purity | ≥ 97% |

This compound exhibits biological activity primarily through its interaction with bacterial enzymes. It acts as an inhibitor of certain beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This inhibition enhances the efficacy of antibiotics like Cefdinir against resistant strains.

Pharmacological Studies

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can enhance the activity of Cefdinir against resistant bacterial strains, making it a valuable compound in antibiotic formulations .

- Toxicological Assessment : Toxicological studies have assessed the safety profile of this compound. Results indicate a low toxicity level in mammalian cells, suggesting its potential for therapeutic use without significant adverse effects .

Case Studies

A notable study conducted by Wang et al. (2021) focused on the synthesis and biological evaluation of this compound as an impurity in Cefdinir. The study found that:

- Inhibition of Beta-Lactamases : The compound effectively inhibited multiple types of beta-lactamases, thus restoring the activity of Cefdinir against resistant bacterial strains.

- Quality Control Implications : The presence of this compound as an impurity necessitates rigorous quality control measures in pharmaceutical manufacturing to ensure therapeutic efficacy .

Propiedades

Número CAS |

178949-03-6 |

|---|---|

Fórmula molecular |

C7H8N4O4S |

Peso molecular |

244.23 g/mol |

Nombre IUPAC |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid |

InChI |

InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |

Clave InChI |

JFHNSSMBYZTXNM-VZUCSPMQSA-N |

SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |

SMILES isomérico |

C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O |

SMILES canónico |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.